(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Physicochemical profiling Medicinal chemistry ADME property prediction

Sourcing a pyrazole building block with a defined, non-interchangeable substitution pattern often delays medicinal chemistry campaigns. (3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (DEMPM) resolves this with its unique 3,5-diethyl-1-methyl core, delivering a computed logP of 1.08 and an Fsp³ of 0.67 for lead-like chemical space. - Unique Scaffold: The specific alkyl substitution pattern ensures consistent lipophilicity and steric bulk, avoiding the property shifts seen with dimethyl or des-methyl analogs. - Documented Safety: Fully characterized GHS profile (H302, H315, H319, H335) streamlines institutional safety reviews. - Reliable Supply: Available with documented purity (≥95%) and rapid global dispatch.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 1423033-71-9
Cat. No. B1469792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine
CAS1423033-71-9
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1C)CC)CN
InChIInChI=1S/C9H17N3/c1-4-8-7(6-10)9(5-2)12(3)11-8/h4-6,10H2,1-3H3
InChIKeyXYTONGZCTYIPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1423033-71-9): Core Structural Identity


(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine, also referred to as DEMPM, is a synthetic, low-molecular-weight pyrazole building block (C9H17N3, MW 167.25 g/mol) . It features a 1,3,5-trisubstituted pyrazole core bearing ethyl groups at positions 3 and 5, a methyl group at N1, and a methanamine substituent at position 4. This structure places it within a class of heterocyclic primary amines commonly employed in medicinal chemistry for the construction of kinase-focused libraries and agrochemical intermediates, though published biological or pharmacological data for the compound itself are currently absent from the peer-reviewed literature .

(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine: Structural Specificity and the Risk of Analog Swapping


In the absence of target-specific biological data, the primary risk of substituting (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine with a generic in-class analog lies in the unpredictable alteration of physicochemical and pharmacokinetic properties. The specific 3,5-diethyl-1-methyl substitution pattern on the pyrazole ring dictates a unique combination of lipophilicity, hydrogen-bonding capacity, and steric bulk that cannot be replicated by common alternatives such as the 3,5-dimethyl or des-methyl analogs. Even small changes to the alkyl substituents can significantly shift logP, solubility, and passive membrane permeability, potentially derailing a medicinal chemistry optimization campaign for which this specific scaffold was designed . The quantitative comparisons below, though limited to computed and vendor-reported physicochemical endpoints, illustrate that this compound is not functionally interchangeable with its closest structural neighbors.

(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine: Verifiable Differentiation Points


Lipophilicity (LogP) Comparison: Diethyl vs. Dimethyl Pyrazole Methanamine

The target compound's calculated logP of 1.08 is substantially lower than the logP of 2.79 reported for the 3,5-dimethyl analog (CAS 518064-16-9) , indicating more than a 50-fold difference in octanol-water partition coefficient. This suggests significantly higher aqueous solubility and lower membrane permeability for the diethyl derivative under physiological conditions.

Physicochemical profiling Medicinal chemistry ADME property prediction

Molecular Weight and Fraction sp3 (Fsp3) Comparison

The target compound has a molecular weight of 167.25 Da and an Fsp3 of 0.67 , placing it in a favorable region for lead-like or fragment-based screening libraries. In contrast, the 3,5-dimethyl analog (MW 125.17 Da) is substantially smaller, and the 3,5-diethyl-1-methyl-1H-pyrazol-4-amine (CAS 87675-34-1) has a molecular weight of 153.22 Da , demonstrating that the methanamine extension contributes to a distinct molecular weight and shape profile.

Lead-likeness Fragment-based drug design Physicochemical property space

GHS Hazard Profile: A Procurement and Safety Differentiator

The target compound is classified under GHS with the signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is explicitly documented and requires specific handling and storage procedures. By contrast, the 3,5-dimethyl analog (CAS 518064-16-9) is listed as 'Not hazardous material' for transport and lacks explicit GHS hazard statements on its vendor SDS , indicating a fundamentally different safety and regulatory profile that can influence procurement decisions and laboratory handling protocols.

Chemical safety Laboratory procurement Risk assessment

(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine: Evidence-Based Application Scenarios


Medicinal Chemistry Library Design Requiring Specific LogP and Fsp3 Space

Based on the verified logP of 1.08 and high Fsp3 of 0.67 , this compound is best deployed in medicinal chemistry campaigns where the introduction of a moderately polar, three-dimensional pyrazole scaffold is desired. It is a poor choice for programs requiring high membrane permeability (where the dimethyl analog with logP 2.79 might be more suitable ), but serves well for projects targeting soluble, lead-like chemical space. Its unique balance of lipophilicity and sp3 character distinguishes it from both the smaller, less polar dimethyl analog and the less sterically demanding 4-amine analog [REFS-1, REFS-2, REFS-3].

Procurement for Controlled Laboratory Environments with GHS Compliance

Procurement for academic or industrial laboratories with strict GHS-compliant chemical handling protocols can proceed with confidence given the fully documented hazard profile (H302, H315, H319, H335) from Fluorochem . This contrasts with less thoroughly characterized analogs where hazard data may be sparse or absent, potentially causing delays during institutional safety review. The explicit GHS classification supports straightforward integration into existing laboratory chemical management systems.

Building Block for Kinase-Focused or Agrochemical Fragment Libraries

The compound's 3,5-diethyl-1-methylpyrazole core, combined with a primary amine handle, is structurally suited for the construction of kinase inhibitor fragment libraries or agrochemical intermediates, as inferred from the broader patent literature on 3,5-disubstituted pyrazoles used as kinase inhibitors . While direct target activity data are lacking, the scaffold's prevalence in kinase-focused chemical space and its patent-class membership provide a rational basis for its inclusion in screening collections.

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